molecular formula C8H16Cl2N4O B2370407 N1-(6-methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride CAS No. 1909308-40-2

N1-(6-methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride

Cat. No.: B2370407
CAS No.: 1909308-40-2
M. Wt: 255.14
InChI Key: FIMQYIUTTZPTCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(6-Methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride (CAS: 1909308-40-2) is a dihydrochloride salt with the molecular formula C₈H₁₆Cl₂N₄O and a molecular weight of 255.14 g/mol . It features a 6-methoxypyrimidine core linked to a propane-1,3-diamine chain, which is protonated at both amine termini to form the dihydrochloride salt. This compound is highly pure (≥97%) and serves as a versatile building block in pharmaceutical, agrochemical, and material science research . Its methoxy group enhances electron-donating properties, while the diamine chain facilitates interactions with biological targets or material matrices .

Properties

IUPAC Name

N'-(6-methoxypyrimidin-4-yl)propane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O.2ClH/c1-13-8-5-7(11-6-12-8)10-4-2-3-9;;/h5-6H,2-4,9H2,1H3,(H,10,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMQYIUTTZPTCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NCCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride involves the reaction of 6-methoxypyrimidine-4-amine with 1,3-dibromopropane under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications.

Chemical Reactions Analysis

Types of Reactions

N1-(6-methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: 1,3-dibromopropane in the presence of potassium carbonate (K2CO3) in DMF.

Major Products Formed

    Oxidation: Formation of corresponding or .

    Reduction: Formation of or .

    Substitution: Formation of alkylated derivatives .

Scientific Research Applications

N1-(6-methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N1-(6-methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The compound binds to the active sites of these targets, inhibiting their activity and modulating various biochemical pathways. This interaction can lead to changes in cellular processes, such as cell proliferation , apoptosis , and signal transduction .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of this compound are distinguished by variations in their aromatic cores, substituents, and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Core Structure Substituents on Diamine Chain Molecular Weight (g/mol) Key Applications Reference
N1-(6-Methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride (1909308-40-2) 6-Methoxypyrimidine Unsubstituted (dihydrochloride) 255.14 Pharmaceuticals, agrochemicals, materials
N1-(10H-Indolo[3,2-b]quinolin-11-yl)propane-1,3-diamine Indoloquinoline Unsubstituted Not reported Antimalarial hybrid synthesis
K137 (N1-(4,5,6,7-Tetrabromo-1H-benzimidazole-2-yl)-propane-1,3-diamine) Tetrabromo-benzimidazole Unsubstituted 525.79 CK2 kinase inhibition (IC₅₀ = 130 nM)
Ro 47-0543 (N1-(7-Chloroquinolin-4-yl)-N3,N3-diethylpropane-1,3-diamine) 7-Chloroquinoline N3,N3-Diethyl 369.33 Antimalarial (bisdesethyl metabolite)
2-(4-(Estradiol)-1H-1,2,3-triazol-1-yl)propane-1,3-diamine dihydrochloride Estradiol-triazole Unsubstituted (dihydrochloride) ~600 (estimated) Hormone-targeted therapies
N1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-N1-methylpropane-1,3-diamine 4-Amino-6,7-dimethoxyquinazoline N1-Methyl 348.40 Kinase inhibitor intermediates
N1-(4-Methyl-2-nitrophenyl)propane-1,3-diamine hydrochloride (848589-36-6) 4-Methyl-2-nitrophenyl Unsubstituted (hydrochloride) 245.71 Reactive intermediates

Key Findings and Contrasts

Core Structure Diversity: The 6-methoxypyrimidine core in the target compound contrasts with indoloquinoline (antimalarial hybrids) , benzimidazole (kinase inhibitors) , and quinoline (antimalarials) . Methoxypyrimidine offers balanced electronic properties for broad applications, whereas bulkier cores (e.g., indoloquinoline) may restrict solubility but enhance target specificity.

Salt Forms: The dihydrochloride salt enhances aqueous solubility compared to neutral analogs (e.g., K137), critical for pharmaceutical formulations .

Biological Activity :

  • Kinase Inhibition : K137-E4 (a glutamic acid-functionalized derivative of K137) shows 25 nM IC₅₀ against CK2 kinase , outperforming the parent compound (130 nM) . This highlights the importance of functionalization for potency.
  • Antimalarial Activity : Ro 47-0543’s bisdesethyl metabolite retains activity, suggesting metabolic activation pathways .

Material Science Applications :

  • The target compound’s diamine chain and methoxy group enable integration into polymers for enhanced thermal stability, unlike nitro-phenyl analogs (e.g., 848589-36-6), which are more suited as reactive intermediates .

Data Tables Summarizing Key Properties

Table 2: Physicochemical and Application Metrics

Property Target Compound K137 Ro 47-0543 Estradiol-Triazole
Molecular Weight 255.14 525.79 369.33 ~600
Solubility (Water) High (dihydrochloride salt) Low (neutral form) Moderate (diethyl groups) Low (hydrophobic estradiol)
Key Functional Groups Methoxypyrimidine, diamine Tetrabromo-benzimidazole Chloroquinoline, diethyl Estradiol, triazole
Primary Application Multi-industry building block Kinase inhibition Antimalarial Hormone therapy

Biological Activity

N1-(6-methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by various research findings and case studies.

Synthesis

The compound is synthesized through the reaction of 6-methoxypyrimidine-4-amine with 1,3-dibromopropane in the presence of a solvent like dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3) . The process involves nucleophilic substitution followed by purification techniques such as recrystallization or chromatography.

This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors. Its mechanism involves binding to active sites, thereby inhibiting enzymatic activity and modulating biochemical pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound has promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

This compound has also been investigated for its anticancer activities. A study involving the A431 vulvar epidermal carcinoma cell line showed that it significantly inhibited cell proliferation, migration, and invasion .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructureBiological Activity
N1-(6-chloropyrimidin-4-yl)propane-1,3-diamine dihydrochlorideStructureModerate antimicrobial activity
N1-(6-fluoropyrimidin-4-yl)propane-1,3-diamine dihydrochlorideStructureEnhanced anticancer properties
N1-(6-methylpyrimidin-4-yl)propane-1,3-diamine dihydrochlorideStructureLimited biological activity

This table highlights the distinctiveness of this compound due to its methoxy group at the 6-position of the pyrimidine ring, which enhances its binding affinity and pharmacokinetic profile compared to other derivatives.

Case Studies

A series of case studies illustrate the application of this compound in drug development:

  • Study on Antimicrobial Efficacy : A study evaluated the compound against multi-drug resistant strains of bacteria. The results showed a significant reduction in bacterial growth at low concentrations.
  • Anticancer Research : In another study involving human cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.